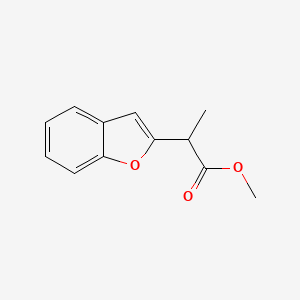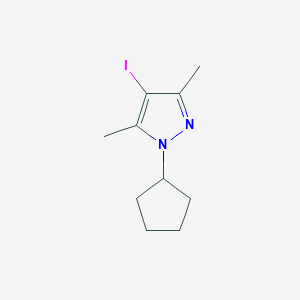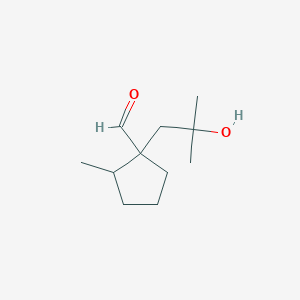![molecular formula C10H12BrNO B13321732 2-[Amino(cyclopropyl)methyl]-4-bromophenol](/img/structure/B13321732.png)
2-[Amino(cyclopropyl)methyl]-4-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Amino(cyclopropyl)methyl]-4-bromophenol is an organic compound with the molecular formula C₁₀H₁₂BrNO It features a bromophenol core substituted with an amino group and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromophenol typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution reactions. This can be done by reacting the brominated phenol with an appropriate amine, such as cyclopropylmethylamine, under basic conditions.
Cyclopropylmethylation: The cyclopropylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, using cyclopropylmethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: Pd/C with hydrogen gas or other suitable reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides, often in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dehalogenated phenol derivatives.
Substitution: Various substituted phenol derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-4-bromophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Lacks the cyclopropylmethyl group, which may affect its reactivity and biological activity.
4-Bromo-2-hydroxybenzylamine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
2-[Amino(cyclopropyl)methyl]-4-bromophenol is unique due to the presence of both an amino group and a cyclopropylmethyl group on the bromophenol core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4-bromophenol |
InChI |
InChI=1S/C10H12BrNO/c11-7-3-4-9(13)8(5-7)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2 |
InChI Key |
OKLNVTWPBWCUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)Br)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13321649.png)
![3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13321655.png)





![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13321681.png)





![{1-(tert-butoxycarbonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indol-2-yl}boronic acid](/img/structure/B13321724.png)
